molecular formula C8H12O B090825 1-(2-Cyclopentenyl)-2-propanone CAS No. 105-24-8

1-(2-Cyclopentenyl)-2-propanone

Cat. No.: B090825
CAS No.: 105-24-8
M. Wt: 124.18 g/mol
InChI Key: LHAJIBPLECWWQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

FOY 251 is synthesized through the metabolic conversion of camostat mesylate. The process involves the hydrolysis of camostat mesylate to produce FOY 251. The reaction conditions typically involve the use of specific enzymes or acidic conditions to facilitate the hydrolysis .

Industrial Production Methods

Industrial production of FOY 251 involves large-scale synthesis of camostat mesylate followed by its hydrolysis. The process is optimized to ensure high yield and purity of FOY 251. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

FOY 251 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The hydrolysis of camostat mesylate to FOY 251 typically requires acidic conditions or specific enzymes. Inhibition reactions involving FOY 251 often occur under physiological conditions, such as in cell culture assays .

Major Products Formed

The major product formed from the hydrolysis of camostat mesylate is FOY 251. In inhibition reactions, FOY 251 forms complexes with target proteases, thereby inhibiting their activity .

Scientific Research Applications

FOY 251 has a wide range of scientific research applications, including:

Mechanism of Action

FOY 251 exerts its effects by inhibiting transmembrane serine protease 2 (TMPRSS2). This inhibition prevents the protease from processing viral surface spike proteins, thereby blocking the entry of viruses like SARS-CoV-2 into host cells. The compound forms a reversible covalent bond with the active site of TMPRSS2, leading to its inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of FOY 251

FOY 251 is unique due to its specific inhibition of TMPRSS2, making it particularly effective against viruses that rely on this protease for entry into host cells. Its role as an active metabolite of camostat mesylate also contributes to its distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

1-cyclopent-2-en-1-ylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7(9)6-8-4-2-3-5-8/h2,4,8H,3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAJIBPLECWWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295570
Record name 1-(2-Cyclopenten-1-yl)-2-propanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105-24-8
Record name 1-(2-Cyclopenten-1-yl)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Cyclopentenyl)acetone
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Record name 105-24-8
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Record name 1-(2-Cyclopenten-1-yl)-2-propanone
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Record name 1-(2-cyclopentenyl)acetone
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